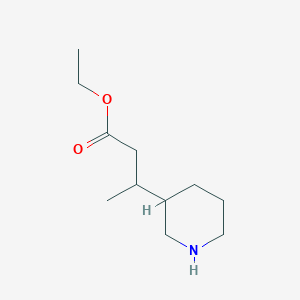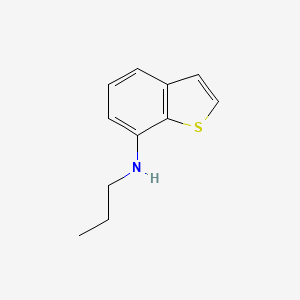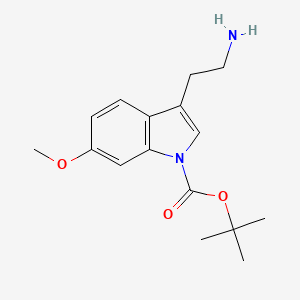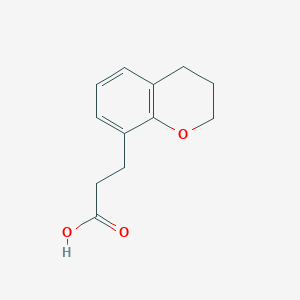
GnetuhaininM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GnetuhaininM is a naturally occurring stilbene dimer isolated from the caulis of Gnetum montanum Markgr. Stilbenoids are a class of plant polyphenols characterized by monomeric or polymeric 1,2-diarylethylene structures. These compounds have attracted significant interest due to their intricate structures and diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GnetuhaininM involves the polymerization of stilbene monomers through specific bonding patterns. For instance, naturally occurring stilbene dimers can be polymerized through one bond of 8-O-4’ or two bonds of 7-8’ and 6-7’. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the polymerization process .
Industrial Production Methods
This process would include steps such as solvent extraction, chromatography, and crystallization to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
GnetuhaininM undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives .
Aplicaciones Científicas De Investigación
GnetuhaininM has a wide range of scientific research applications due to its unique chemical structure and biological activities. It is used in:
Chemistry: As a model compound for studying polymerization and dimerization reactions.
Biology: Investigating its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Exploring its anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
GnetuhaininM exerts its effects through various molecular targets and pathways. One of its known mechanisms is the inhibition of ATP citrate lyase (ACLY), an enzyme involved in lipid metabolism. By inhibiting ACLY, this compound can reduce lipid synthesis, which may contribute to its anticancer and anti-inflammatory properties .
Comparación Con Compuestos Similares
GnetuhaininM is unique among stilbene dimers due to its specific bonding patterns and biological activities. Similar compounds include:
- Gnetuhainin I
- Gnetuhainin P
- Gnemontanin A
- Gnemontanin B
- Gnemontanin C
These compounds share similar structural features but differ in their specific bonding patterns and biological activities, making this compound a distinct and valuable compound for research .
Propiedades
Fórmula molecular |
C42H32O11 |
|---|---|
Peso molecular |
712.7 g/mol |
Nombre IUPAC |
4-[(2S,3S)-3-(3,5-dihydroxyphenyl)-7-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C42H32O11/c43-24-5-2-20(3-6-24)1-4-21-11-30(49)19-35-36(21)37(22-12-26(45)16-27(46)13-22)41(52-35)32-9-10-33(50)39-38(23-14-28(47)17-29(48)15-23)40(53-42(32)39)31-8-7-25(44)18-34(31)51/h1-19,37-38,40-41,43-51H/b4-1+/t37-,38-,40+,41+/m0/s1 |
Clave InChI |
SBAYNGXEDJLMOG-IZZRYAQXSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=C5C(=C(C=C4)O)[C@@H]([C@H](O5)C6=C(C=C(C=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=C5C(=C(C=C4)O)C(C(O5)C6=C(C=C(C=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


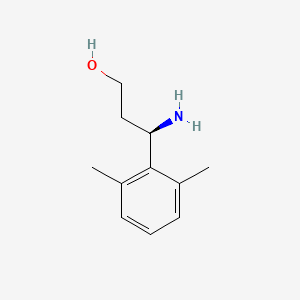

![2-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13069755.png)
![1-[(Oxan-4-yloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13069763.png)
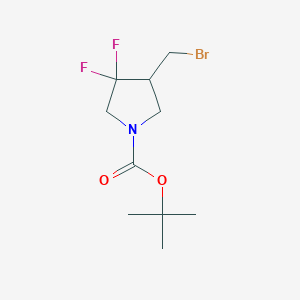
![6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069771.png)
![5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B13069777.png)
![5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine](/img/structure/B13069796.png)
